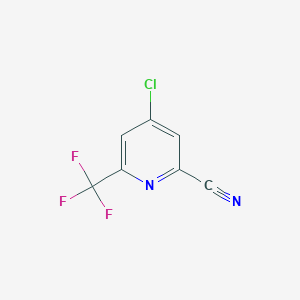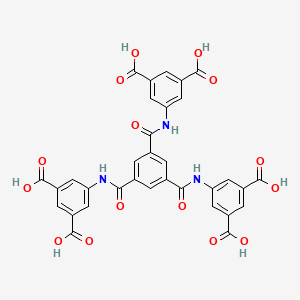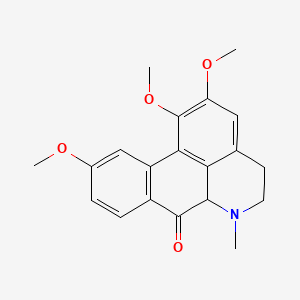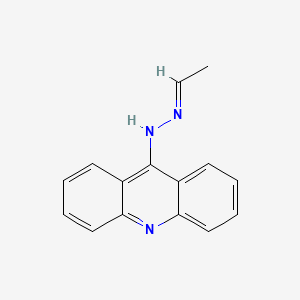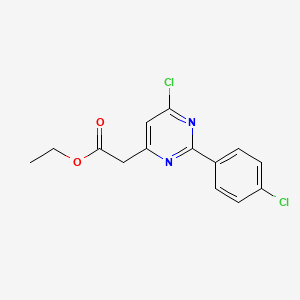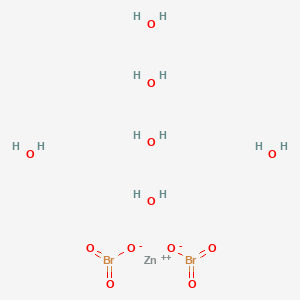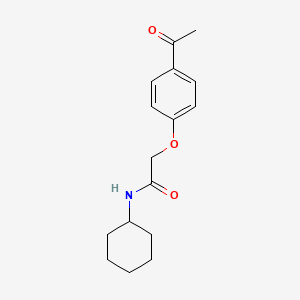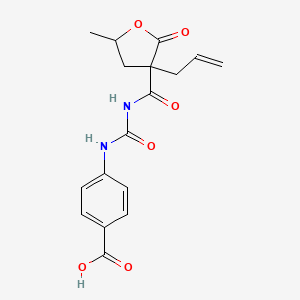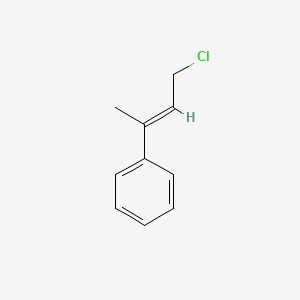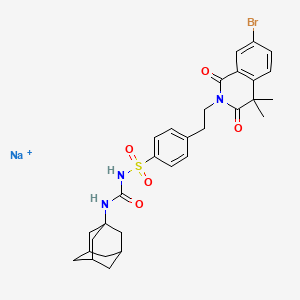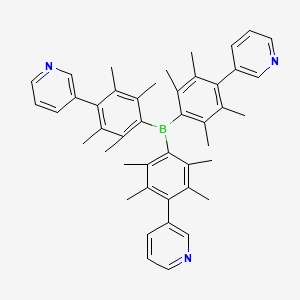
Tris(2,3,5,6-tetramethyl-4-(pyridin-3-yl)phenyl)borane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2,3,5,6-tetramethyl-4-(pyridin-3-yl)phenyl)borane: is an organic boron compound known for its unique chemical properties and applications. It is often used in various fields of scientific research, including chemistry, biology, and materials science. The compound is characterized by its molecular formula C45H48BN3 and a molecular weight of 641.69 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,3,5,6-tetramethyl-4-(pyridin-3-yl)phenyl)borane typically involves the reaction of boronic acid derivatives with pyridine compounds. One common method includes the reaction of 2,3,5,6-tetramethyl-4-(pyridin-3-yl)phenylboronic acid with a suitable boron source under controlled conditions . The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as sublimation are employed to obtain ultra-pure grade chemicals .
Analyse Des Réactions Chimiques
Types of Reactions: Tris(2,3,5,6-tetramethyl-4-(pyridin-3-yl)phenyl)borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form boronic acid derivatives.
Reduction: It can be reduced to form different boron-containing compounds.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenated compounds .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids , while reduction can produce boron hydrides .
Applications De Recherche Scientifique
Chemistry: In chemistry, Tris(2,3,5,6-tetramethyl-4-(pyridin-3-yl)phenyl)borane is used as a reagent in Suzuki-Miyaura coupling reactions , which are essential for forming carbon-carbon bonds .
Biology: .
Medicine: In medicine, research is ongoing to investigate its use in therapeutic agents and diagnostic tools due to its unique chemical properties .
Industry: Industrially, the compound is used in the production of organic light-emitting diodes (OLEDs) and perovskite solar cells due to its excellent electron-transport properties .
Mécanisme D'action
The mechanism by which Tris(2,3,5,6-tetramethyl-4-(pyridin-3-yl)phenyl)borane exerts its effects is primarily through its ability to facilitate electron transport and hole blocking . The compound has a low LUMO energy level of 3.3 eV, which allows efficient electron injection and prevents the accumulation of extra electrons at the interface . Additionally, its high HOMO energy level of 6.80 eV blocks holes from recombining with electrons at the cathode .
Comparaison Avec Des Composés Similaires
Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane: Known for its electron-transport properties and used in similar applications.
Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine: Used in Suzuki cross-coupling reactions.
Uniqueness: Tris(2,3,5,6-tetramethyl-4-(pyridin-3-yl)phenyl)borane stands out due to its tetramethyl substitution pattern , which enhances its stability and reactivity compared to other boron compounds .
Propriétés
Formule moléculaire |
C45H48BN3 |
|---|---|
Poids moléculaire |
641.7 g/mol |
Nom IUPAC |
tris(2,3,5,6-tetramethyl-4-pyridin-3-ylphenyl)borane |
InChI |
InChI=1S/C45H48BN3/c1-25-31(7)43(32(8)26(2)40(25)37-16-13-19-47-22-37)46(44-33(9)27(3)41(28(4)34(44)10)38-17-14-20-48-23-38)45-35(11)29(5)42(30(6)36(45)12)39-18-15-21-49-24-39/h13-24H,1-12H3 |
Clé InChI |
MRUZNUCPYQTQAW-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C(=C(C(=C1C)C)C2=CN=CC=C2)C)C)(C3=C(C(=C(C(=C3C)C)C4=CN=CC=C4)C)C)C5=C(C(=C(C(=C5C)C)C6=CN=CC=C6)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


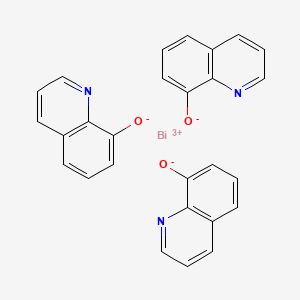
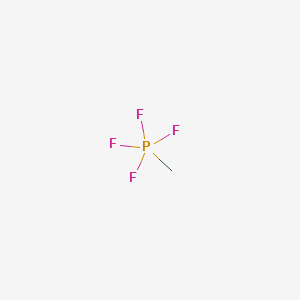
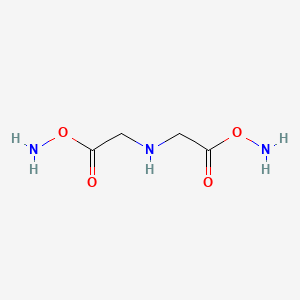
![7-(4-(biphenyl-3-ylmethyl)piperazin-1-yl)benzo[d]oxazol-2(3H)-one methanesulfonate](/img/structure/B13730991.png)
